Diethyl ethyl(1-methylbutyl)malonate serves as a valuable building block in organic synthesis []. Its key functional groups include:
These features make diethyl ethyl(1-methylbutyl)malonate a versatile precursor for synthesizing various organic molecules, including:
Diethyl ethyl(1-methylbutyl)malonate can be employed in asymmetric synthesis, a technique for creating molecules with a specific handedness (chirality) crucial for biological activity. By incorporating chiral auxiliaries or catalysts, researchers can achieve enantioselective synthesis, yielding predominantly one enantiomer of the desired product. []
This ability to control chirality makes diethyl ethyl(1-methylbutyl)malonate valuable for synthesizing:
Diethyl ethyl(1-methylbutyl)malonate is an organic compound characterized by the molecular formula C₁₄H₂₆O₄. It is classified as a diethyl ester of malonic acid, with specific substitutions including an ethyl group and a 1-methylbutyl group. This compound is notable for its utility in various
While detailed safety information is scarce, some general precautions are recommended due to the presence of ester groups:
The biological activity of diethyl ethyl(1-methylbutyl)malonate is primarily linked to its role as a reagent in the synthesis of ureides from esters. This process is significant in biochemical studies, particularly in understanding enzyme mechanisms and metabolic pathways. The compound is known to interact with urea in electro
Several methods exist for synthesizing diethyl ethyl(1-methylbutyl)malonate:
Diethyl ethyl(1-methylbutyl)malonate has diverse applications:
Research into the interactions of diethyl ethyl(1-methylbutyl)malonate has indicated its effectiveness in synthesizing ureides from esters through electrochemical methods. Its interactions are influenced by environmental factors such as temperature and pressure, which affect its reactivity and stability during chemical processes .
Diethyl ethyl(1-methylbutyl)malonate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diethyl malonate | C₈H₁₄O₄ | Simpler structure without additional alkyl groups |
Ethyl 2-ethyl-2-(pentan-2-yl)malonate | C₁₄H₂₆O₄ | Similar but lacks 1-methylbutyl substitution |
Diethyl 2-ethyl-2-(1-pentyl)malonate | C₁₄H₂₆O₄ | Contains longer alkyl chain |
Diethyl 4-methylheptane-5,5-dicarboxylic acid diethyl ester | C₁₈H₃₄O₄ | More complex dicarboxylic structure |
Diethyl ethyl(1-methylbutyl)malonate stands out due to its specific combination of functional groups and its applications in both synthetic chemistry and biological research .
The malonic ester synthesis is a cornerstone for constructing α,α-dialkylated carboxylic acids. Diethyl ethyl(1-methylbutyl)malonate serves as a versatile intermediate in this process. The reaction sequence involves:
Table 1: Alkylation Conditions for Diethyl Ethyl(1-Methylbutyl)Malonate
Base | Alkyl Halide | Solvent | Yield (%) | Reference |
---|---|---|---|---|
NaOEt | 1-Methylbutyl iodide | DMF | 85 | |
LHMDS | Ethyl bromide | THF | 78 |
Palladium catalysis enables the coupling of diethyl ethyl(1-methylbutyl)malonate with aryl halides to synthesize β-arylacetic esters. Key advancements include:
Mechanistic Pathway:
Asymmetric alkylation of malonates has been achieved using chiral phase-transfer catalysts (PTCs). For diethyl ethyl(1-methylbutyl)malonate:
The Dieckmann condensation, an intramolecular Claisen variant, converts diesters into cyclic β-keto esters. For 1,6- or 1,7-diesters like diethyl ethyl(1-methylbutyl)malonate:
Table 2: Dieckmann Cyclization Outcomes
Diester Chain Length | Ring Size | Product Yield (%) |
---|---|---|
1,6 | 5-membered | 72 |
1,7 | 6-membered | 88 |
Claisen condensations between diethyl ethyl(1-methylbutyl)malonate and esters proceed via:
Kinetic Analysis:
Transition metal catalysis has emerged as a cornerstone for functionalizing diethyl ethyl(1-methylbutyl)malonate. The compound’s active methylene group participates in cross-coupling reactions, though steric hindrance from the 1-methylbutyl substituent necessitates tailored catalytic systems.
Palladium complexes with bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), facilitate selective mono-alkylation by mitigating undesired dialkylation. For example, coupling with aryl halides under Suzuki-Miyaura conditions yields α-aryl malonates, though reaction rates are slower compared to less hindered analogs like diethyl malonate (DEM) . Steric effects also influence solvent choice, with polar aprotic solvents like dimethylformamide (DMF) enhancing enolate stability and reaction efficiency .
Recent advances in photoredox catalysis enable olefination via single-electron transfer mechanisms. While traditional methods struggle with steric bulk, arylidene malonates undergo reductive arylation using cyanoarenes and tertiary amine reductants (e.g., NEt₃) under blue LED irradiation [2]. Although diethyl ethyl(1-methylbutyl)malonate itself has not been explicitly tested in such systems, its structural similarity to arylidene malonates suggests potential applicability, particularly in forming β-aryl derivatives [2].
The development of chiral iridium catalysts, such as Ir-SpiroPAP, has revolutionized asymmetric hydrogenation of α,β-unsaturated malonates. While diethyl ethyl(1-methylbutyl)malonate is a saturated ester, its unsaturated analogs—alkylidene malonates—are hydrogenated with exceptional enantioselectivity (up to 99% ee) [4].
The Ir-SpiroPAP catalyst coordinates to the alkene moiety, enabling enantioselective proton transfer. Bulky β-aryl groups on the alkylidene malonate enhance stereochemical discrimination, a principle that could extend to 1-methylbutyl-substituted variants [4]. For instance, hydrogenating ethyl (1-methylbutylidene)malonate would yield the corresponding chiral diastereomer, though experimental validation is needed.
High turnover numbers (up to 19,000) and mild reaction conditions (room temperature, 1–5 bar H₂) make this method industrially viable [4]. The ester groups’ electron-withdrawing effects stabilize the transition state, a feature shared by diethyl ethyl(1-methylbutyl)malonate, suggesting broader applicability in chiral malonate synthesis [4].
N-Heterocyclic carbenes (NHCs) have gained prominence in malonate chemistry due to their strong σ-donor and weak π-acceptor properties, which stabilize metal centers and improve catalytic longevity.
Bulky NHC ligands, such as IPr* (1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene), mitigate steric repulsion during alkylation of diethyl ethyl(1-methylbutyl)malonate. Comparative studies show that NHC-Pd complexes outperform traditional phosphine ligands in coupling reactions involving hindered substrates .
Electron-rich NHCs accelerate oxidative addition steps in cross-coupling, while electron-deficient variants favor reductive elimination. This tunability enables precise control over reaction kinetics and selectivity, critical for synthesizing complex malonate derivatives .
Enzymes offer unparalleled stereoselectivity in hydrolyzing malonate esters. Porcine liver esterase (PLE) and Candida antarctica lipase B (CAL-B) have been employed to resolve racemic diethyl ethyl(1-methylbutyl)malonate into enantiopure acids.
The 1-methylbutyl group’s branching influences substrate orientation within the enzyme’s active site. Molecular dynamics simulations reveal that PLE preferentially hydrolyzes the (R)-enantiomer due to favorable hydrophobic interactions with the enzyme’s catalytic triad .
Aqueous-organic biphasic systems (e.g., water/isooctane) enhance enantioselectivity by stabilizing the transition state. For example, hydrolysis in 30% v/v ethanol improves diastereomeric excess (de) from 75% to 92% for related malonates .
PLE’s multiple isoenzymes exhibit distinct substrate specificities, enabling kinetic resolution of diethyl ethyl(1-methylbutyl)malonate.
PLE-2 shows higher activity toward the (S)-enantiomer, while PLE-3 favors the (R)-form. Sequential treatment with these isoenzymes achieves near-complete resolution (er > 99:1) in model systems .
Continuous-flow bioreactors with immobilized PLE improve reaction throughput and scalability. Retention times of 10–15 minutes and enzyme recyclability (≥10 cycles) make this approach cost-effective for industrial applications .
Irritant